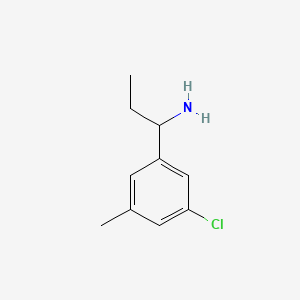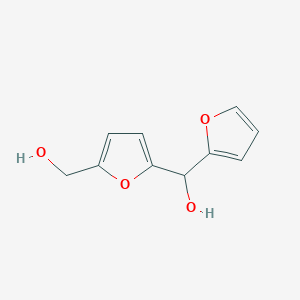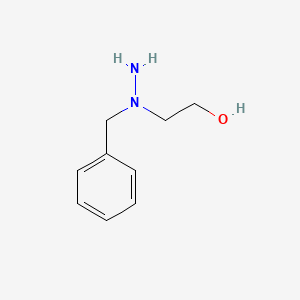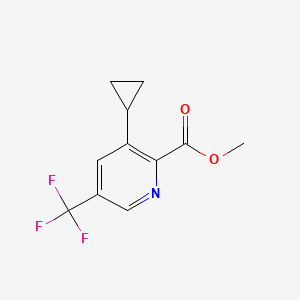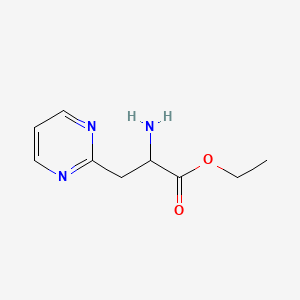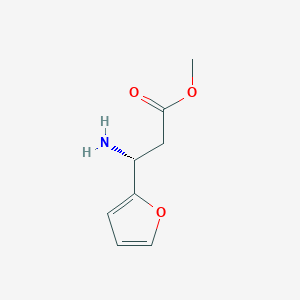![molecular formula C8H8N2O2 B12975673 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one CAS No. 106561-30-2](/img/structure/B12975673.png)
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by a fused ring system consisting of a furan ring and a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with 2,3-diketoesters in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反应分析
Types of Reactions
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furo[2,3-d]pyrimidines with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用机制
The mechanism of action of 5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,6-Dimethylfuro[2,3-d]pyrimidine: Similar structure but with different substitution patterns.
5,6-Dimethylpyrido[2,3-d]pyrimidin-4(3H)-one: Contains a pyridine ring instead of a furan ring.
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Contains a thiophene ring instead of a furan ring.
Uniqueness
5,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties
属性
CAS 编号 |
106561-30-2 |
|---|---|
分子式 |
C8H8N2O2 |
分子量 |
164.16 g/mol |
IUPAC 名称 |
5,6-dimethyl-3H-furo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H8N2O2/c1-4-5(2)12-8-6(4)7(11)9-3-10-8/h3H,1-2H3,(H,9,10,11) |
InChI 键 |
FXMMCOBFTLOGEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=C1C(=O)NC=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



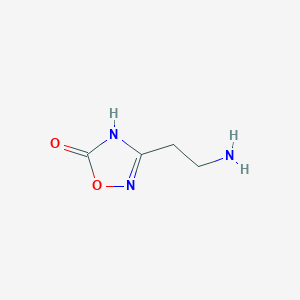
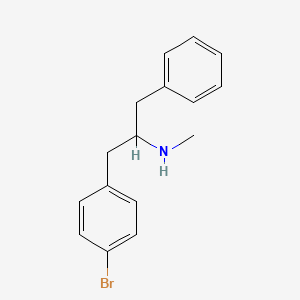
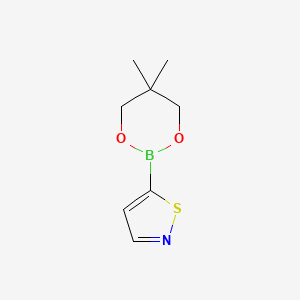
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
